3-Methyl-1-nitronaphthalene
Overview
Description
3-Methyl-1-nitronaphthalene is an organic compound with the molecular formula C11H9NO2 It is a derivative of naphthalene, where a methyl group is attached to the third carbon atom and a nitro group is attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-nitronaphthalene can be synthesized through the nitration of 3-methylnaphthalene. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield optimization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes to enhance efficiency and scalability. The use of solid acid catalysts, such as sulfated zirconia, has been explored to improve the selectivity and reduce the environmental impact of the nitration process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are used.
Major Products:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: 3-Methyl-1-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methyl-1-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential as a pharmacophore.
Medicine: Exploration of its derivatives for potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-nitronaphthalene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
- 1-Methyl-3-nitronaphthalene
- 2-Methyl-1-nitronaphthalene
- 1,5-Dinitronaphthalene
Comparison: 3-Methyl-1-nitronaphthalene is unique due to the specific positioning of the methyl and nitro groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different regioselectivity in reactions and distinct biological activities .
Properties
IUPAC Name |
3-methyl-1-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMFJWNUOWBRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929272 | |
Record name | 3-Methyl-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13615-38-8 | |
Record name | 3-Methyl-1-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13615-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-nitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-1-NITRONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMO1O1RQGI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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